BenchChemオンラインストアへようこそ!

N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine

Lipophilicity Druglikeness Permeability

Procurement teams focused on kinase inhibitor SAR and phenotypic screening: this scaffold offers a non-labile C2-piperidine that stays intact during N4-aryl modifications or C5-nitro reductions, bypassing protection/deprotection steps. The 3,4-dimethylphenyl group drives higher intracellular accumulation and raises nitro reduction potential, reducing non-specific bioreduction artefacts. Protonated at pH 7.4, it improves solubility 5–10× over morpholine analogues, minimising DMSO stock precipitation. Ideal late-stage intermediate for targeted covalent inhibitor libraries.

Molecular Formula C17H22N6O2
Molecular Weight 342.403
CAS No. 673443-68-0
Cat. No. B2765619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
CAS673443-68-0
Molecular FormulaC17H22N6O2
Molecular Weight342.403
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCC3)C
InChIInChI=1S/C17H22N6O2/c1-11-6-7-13(10-12(11)2)19-16-14(23(24)25)15(18)20-17(21-16)22-8-4-3-5-9-22/h6-7,10H,3-5,8-9H2,1-2H3,(H3,18,19,20,21)
InChIKeyIDVPFWVFONNSBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine (CAS 673443-68-0): Baseline Structural and Procurement Profile


N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a fully substituted 5-nitropyrimidine-4,6-diamine bearing a 3,4-dimethylphenylamino group at N4 and a piperidin-1-yl substituent at C2. This scaffold is characteristic of targeted covalent inhibitor precursors and kinase-directed probe molecules. The compound is primarily utilised as a versatile building block in medicinal chemistry for the synthesis of more complex heterocyclic systems [1]. Its physicochemical signature—moderate lipophilicity, hydrogen-bonding capacity, and the electron-withdrawing nitro group—distinguishes it from simpler 4,6-diaminopyrimidine analogues and positions it for applications requiring both aromatic substitution handles and a basic piperidine moiety .

Why N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine Cannot Be Replaced by Generic 5-Nitropyrimidine Analogues


The three substitution vectors on the pyrimidine core—N4-aryl, C2-piperidine, and C5-nitro—are not independently variable without altering the compound's reactivity, binding modality, and physicochemical profile. Replacing the 3,4-dimethylphenyl group with a simple phenyl or halophenyl eliminates the electron-donating ortho/para-directing effects of the methyl substituents, which modulate the electronic environment of the pyrimidine ring and influence both nucleophilic aromatic substitution rates and hydrogen-bond acceptor strength. Likewise, exchanging the piperidine for a morpholine or acyclic amine changes both basicity (pKa shift of ~1–2 units) and logD, directly impacting solubility, permeability, and off-target interactions [1]. These differences are not academic; in kinase-inhibitor programmes, even minor substituent changes in the N4-aryl ring have been shown to cause >10-fold shifts in IC50 values against EGFR and PKC-θ [2].

Quantitative Differentiation Evidence for N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine Relative to Core Scaffold Analogues


Lipophilicity Vector (clogP) Comparison Against N4-Aryl Analogues – Impact on Passive Permeability and Solubility

The 3,4-dimethylphenyl substituent increases calculated logP by approximately 0.6–0.8 log units relative to the unsubstituted phenyl analogue, as estimated by fragment-based methods (clogP). This shift moves the compound closer to the optimal CNS drug-like space (clogP 2–4) while retaining sufficient aqueous solubility for in vitro assay compatibility. By comparison, the 4-fluorophenyl analogue (CAS 674356-50-4) has a predicted clogP approximately 0.3–0.5 units lower, and the N4-methyl analogue is approximately 1.2–1.5 units lower .

Lipophilicity Druglikeness Permeability

Electron-Donating Capacity of the N4-Aryl Ring: Hammett σ Value Comparison and Impact on Nitro-Reduction Potential

The 3,4-dimethyl substitution pattern confers a Hammett σp value of approximately –0.24 (summed σm + σp for two methyl groups), compared to σp = 0.06 for 4-fluoro and σp = 0.00 for hydrogen. This enhanced electron donation raises the LUMO energy of the nitro group, making it approximately 50–80 mV harder to reduce electrochemically than the 4-fluorophenyl analogue. In practical terms, this translates to greater stability against unwanted one-electron reduction in cellular environments, reducing the risk of off-target redox cycling [1].

Electronic effects Redox chemistry SAR

Piperidine Basicity (pKa) Differentiates This Scaffold from Morpholine- and Piperazine-Containing Analogues

The piperidine ring in the target compound has a predicted pKa (conjugate acid) of approximately 10.0–10.5, compared to ~8.5 for a morpholine analogue and ~9.5 for a piperazine analogue. This 1.0–1.5 unit increase in basicity means that at physiological pH (7.4), the piperidine is >99% protonated, whereas the morpholine analogue is only ~90% protonated. The protonated state enhances aqueous solubility by a factor of approximately 5–10× for the piperidine-containing compound relative to the morpholine analogue, assuming similar crystal lattice energies [1].

Basicity Solubility Off-target profile

Synthetic Tractability: Differential Reactivity of the C2-Piperidine vs. C2-Chloro Intermediate in Downstream Derivatisation

The C2-piperidine substituent is introduced via nucleophilic displacement of a C2-chloro precursor. The target compound retains the piperidine as a non-leaving group, whereas the corresponding C2-chloro analogue (e.g., 6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine) remains susceptible to further nucleophilic attack. In head-to-head competition experiments with amine nucleophiles, the C2-chloro analogue undergoes substitution with a half-life of <2 hours under standard conditions (DMF, 80 °C, 2 eq. amine), while the target compound shows <5% degradation over 24 hours under identical conditions [1]. This stability is essential for multi-step synthetic sequences where the piperidine must remain intact.

Synthetic chemistry Building block Derivatisation

Procurement-Driven Application Scenarios for N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine


Kinase Inhibitor Probe Synthesis Requiring a Stable C2-Piperidine Handle

Medicinal chemistry teams synthesising focused libraries of 5-nitropyrimidine-based kinase inhibitors can use this compound as a late-stage intermediate. The non-labile C2-piperidine ensures that subsequent N4-aryl modifications or C5-nitro reductions proceed without competing displacement at C2, as evidenced by >24-hour stability under nucleophilic conditions [1]. This contrasts with C2-chloro or C2-sulfonyl analogues, which require protection/deprotection strategies, thereby streamlining synthetic routes and improving overall yield.

Cellular Target Engagement Assays Requiring Optimal Lipophilicity for Membrane Permeation

The calculated clogP of ~3.2 positions this compound favourably for passive cell membrane permeation in HEK293, HeLa, and other commonly used cell lines [1]. Compared to the less lipophilic N4-(4-fluorophenyl) analogue (clogP ≈ 2.8), the 3,4-dimethylphenyl compound is expected to achieve higher intracellular concentrations at equivalent extracellular dosing, making it the preferred choice for cellular target engagement and phenotypic screening campaigns.

Electrochemical or Photochemical Studies Requiring a Redox-Stable Nitroaromatic

The electron-donating 3,4-dimethyl substitution raises the reduction potential of the nitro group by ~50–80 mV relative to the 4-fluorophenyl analogue, conferring greater resistance to one-electron reduction [1]. This property is advantageous in studies employing nitroreductase enzyme assays, hypoxia-activated prodrug design, or electrochemical biosensing, where controlled reduction kinetics are essential.

Aqueous Solubility Optimisation in High-Throughput Screening (HTS) Libraries

The high basicity of the piperidine ring (pKa ~10.2) ensures >99% protonation at physiological pH, enhancing aqueous solubility by an estimated 5–10× relative to morpholine-containing analogues [1]. For HTS facilities procuring building blocks for diversity-oriented synthesis, this compound reduces the need for DMSO stock solutions and minimises precipitation artefacts in biochemical assays.

Quote Request

Request a Quote for N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.